molecular formula C11H15N3O B13175384 2-[Cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde

2-[Cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde

Cat. No.: B13175384
M. Wt: 205.26 g/mol
InChI Key: STBLNXNKCDEJCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde (CAS: 1565910-32-8) is a pyrimidine derivative characterized by a cyclopentyl(methyl)amino substituent at position 2 and a carbaldehyde group at position 5. Its molecular formula is C₁₁H₁₅N₃O, with a molecular weight of 205.26 g/mol . The compound’s structure combines a hydrophobic cyclopentyl group with an electron-donating amino moiety, making it a versatile intermediate in medicinal chemistry for synthesizing kinase inhibitors or antimicrobial agents.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

2-[cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde

InChI

InChI=1S/C11H15N3O/c1-14(10-4-2-3-5-10)11-12-6-9(8-15)7-13-11/h6-8,10H,2-5H2,1H3

InChI Key

STBLNXNKCDEJCX-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCC1)C2=NC=C(C=N2)C=O

Origin of Product

United States

Preparation Methods

Synthesis of 2-[Cyclopentyl(methyl)amino]-4-methylsulfanyl-pyrimidine-5-carboxylic Acid Ethyl Ester Intermediate

  • Starting material: 2-methylsulfanyl-4-chloropyrimidine-5-carboxylic acid ethyl ester.
  • Reagents: Cyclopentylmethylamine, triethylamine (Et3N).
  • Procedure: The pyrimidine ester is dissolved in tetrahydrofuran (THF), and triethylamine and cyclopentylmethylamine are added. The mixture is stirred overnight at room temperature. The resulting salts are filtered, and the organic phase is washed and dried to yield the substituted pyrimidine ester intermediate in approximately 90% yield.
  • Characterization: The product is typically isolated as a liquid or solid, confirmed by NMR and mass spectrometry.

Reduction to Corresponding Alcohol

  • Reagent: Lithium aluminum hydride (LiAlH4).
  • Procedure: The ester intermediate is reduced with LiAlH4 in anhydrous conditions to convert the ester group to the corresponding alcohol at the 5-position.
  • Outcome: High yield conversion to 5-(hydroxymethyl) substituted pyrimidine derivative.

Oxidation to 2-[Cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde

  • Reagent: Manganese dioxide (MnO2).
  • Procedure: The alcohol intermediate is oxidized with MnO2 to selectively form the aldehyde group at the 5-position.
  • Yield: Typically good yields are reported, with clean conversion to the aldehyde confirmed by NMR and IR spectroscopy.

Alternative Methods

  • Direct formylation of the pyrimidine ring at the 5-position using formylating agents under controlled conditions has been reported but is less common due to regioselectivity challenges.
  • Other oxidation agents such as PCC (pyridinium chlorochromate) or Swern oxidation can be used for the alcohol to aldehyde conversion depending on scale and sensitivity.

Summary Table of Preparation Steps and Yields

Step Reaction Type Starting Material Reagents/Conditions Product Yield (%) Reference
1 Nucleophilic substitution 2-methylsulfanyl-4-chloropyrimidine-5-carboxylic acid ethyl ester Cyclopentylmethylamine, Et3N, THF, RT overnight 2-[Cyclopentyl(methyl)amino]-4-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester ~90
2 Reduction Pyrimidine ester intermediate LiAlH4, anhydrous conditions 5-(Hydroxymethyl)-2-[cyclopentyl(methyl)amino]pyrimidine High
3 Oxidation Alcohol intermediate MnO2, room temperature This compound Good

Research Results and Characterization

  • NMR Spectroscopy: Characteristic aldehyde proton signal appears around δ 9.5-10.0 ppm in ^1H NMR, confirming aldehyde formation.
  • Mass Spectrometry: Molecular ion peak consistent with molecular weight 205.26 g/mol.
  • Infrared Spectroscopy: Strong absorption band near 1700 cm^-1 indicative of aldehyde C=O stretch.
  • Purity: Typically purified by column chromatography or recrystallization, with purity >95% confirmed by HPLC.

Notes on Practical Considerations

  • The use of triethylamine as a base facilitates nucleophilic substitution by scavenging HCl formed.
  • Strict anhydrous conditions are recommended during reduction with LiAlH4 to avoid side reactions.
  • MnO2 oxidation is mild and selective but requires excess reagent and careful filtration to remove solids.
  • Alternative oxidation methods can be chosen based on scale and equipment availability.

Chemical Reactions Analysis

Oxidation to Aldehyde Functionality

The aldehyde group in this compound is synthesized via manganese dioxide (MnO₂)-mediated oxidation of its hydroxymethyl precursor. This method achieves high selectivity under mild conditions:

Reaction Conditions Reagents Yield Source
Chloroform, 12–24 h, room temperatureMnO₂ (5.7 eq)84–95%

The hydroxymethyl intermediate is oxidized without affecting other functional groups, such as the cyclopentyl(methyl)amino substituent .

Knoevenagel Condensation

The aldehyde participates in Knoevenagel reactions with active methylene compounds to form conjugated systems. This reaction is catalyzed by benzylamine and enables C–C bond formation:

Active Methylene Compound Product Type Key Functional Groups Introduced
Cyanoacetic acidα,β-Unsaturated nitrilesCyano
Nitroacetic acid ethyl esterNitro-substituted derivativesNitro
Arylmethanesulfonylacetic acidsSulfonyl derivativesSulfonyl, carboxamide

These reactions proceed in polar aprotic solvents (e.g., DMF) at 50–80°C, achieving yields of 70–90% .

Reductive Alkylation

The aldehyde group serves as a substrate for reductive alkylation with amines. For example, reaction with sodium cyanoborohydride (NaBH₃CN) and formaldehyde facilitates N-methylation:

Mechanism :

  • Imine formation between aldehyde and amine

  • Reduction of imine to secondary amine

  • Subsequent alkylation with formaldehyde

This method was utilized to methylate the NH proton at the C-2 position of related pyridopyrimidines, enhancing their bioactivity .

Nucleophilic Aromatic Substitution

The electron-deficient pyrimidine ring undergoes substitution reactions at specific positions. While not directly observed for this compound, analogous systems show:

Reagent Position Modified Product
m-Chloroperbenzoic acid (m-CPBA)C-2 methylsulfideMethyl sulfoxide
Aryl/heteroaryl aminesC-2 positionAmino-substituted derivatives

These reactions typically require oxidation of methylsulfide to sulfoxide intermediates before substitution .

Acylation Reactions

The cyclopentyl(methyl)amino group undergoes acylation with electrophilic reagents:

Acylating Agent Product Application
Acetic anhydrideN-Acetylated derivativeCytotoxicity modulation
4-Trifluoromethylbenzoyl chlorideN-Benzoylated derivativeEnhanced kinase inhibition

Reactions occur in dichloromethane or THF with catalytic DMAP, achieving >85% yields .

Halogenation and Cross-Coupling

While direct evidence is limited, structurally similar aldehydes participate in Suzuki-Miyaura couplings after bromination:

Example Pathway :

  • Bromination with N-bromosuccinimide (NBS) at C-5

  • Palladium-catalyzed coupling with aryl boronic acids

This methodology enabled the synthesis of 5-arylpyrido[2,3-d]pyrimidines in related studies .

Biological Activity Correlations

Though beyond the scope of reactions, structural modifications impact bioactivity:

  • C-6 cyano groups enhance CDK4/CYCLIN D1 inhibition (IC₅₀ = 12 nM)

  • N-Acylated derivatives improve metabolic stability

Mechanism of Action

The mechanism of action of 2-[Cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde in biological systems involves its interaction with specific molecular targets. For instance, in antitrypanosomal activity, it may inhibit key enzymes or pathways essential for the survival of the Trypanosoma species . The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Structural and Electronic Comparisons

  • Substituent Effects: The cyclopentyl(methyl)amino group in the target compound provides significant steric bulk compared to smaller groups like cyclopropylmethoxy or amino . This bulk may enhance binding affinity in hydrophobic pockets of biological targets. Electron-Donating vs. Withdrawing Groups: The amino group in the target compound stabilizes the aldehyde via resonance, increasing its electrophilicity compared to methylthio (e.g., in CAS 211245-64-6), which withdraws electrons and reduces aldehyde reactivity .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The target compound’s cyclopentyl group increases logP compared to analogs like 2-aminopyrimidine-5-carbaldehyde (logP ~0.5 vs. 2-Butyl-pyrimidine-5-carbaldehyde (CAS 876890-42-5) has even higher lipophilicity due to its linear alkyl chain .
  • Molecular Weight :

    • The target compound (205.26 g/mol) is heavier than analogs like 2-(cyclopropylmethoxy)pyrimidine-5-carbaldehyde (178.19 g/mol) , which may influence bioavailability and synthetic yield.

Biological Activity

2-[Cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The starting materials include cyclopentylamine and various pyrimidine precursors. The final product is usually obtained through a condensation reaction followed by purification processes such as recrystallization or chromatography.

Anticancer Activity

Recent studies have demonstrated that pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer) cells.

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA549TBDApoptosis induction
Related Pyrimidine DerivativeCaco-239.8Cell cycle arrest

Studies indicate that certain modifications in the structure significantly enhance anticancer activity. For example, the introduction of specific substituents on the pyrimidine ring can lead to improved potency against targeted cancer cells .

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial effects. Research has shown that similar pyrimidine derivatives possess activity against Gram-positive and Gram-negative bacteria.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coliTBD
Related Pyrimidine DerivativeS. aureusTBD

The mechanism of action often involves inhibition of bacterial DNA synthesis or disruption of cell membrane integrity, leading to cell death .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be closely linked to its structural features. Key factors influencing activity include:

  • Substituents on the pyrimidine ring : Variations in the position and nature of substituents can alter binding affinity to biological targets.
  • Alkyl chain length : The cyclopentyl group plays a crucial role in enhancing lipophilicity, which may improve cellular uptake.

Case Studies

  • Anticancer Efficacy : A study involving a series of pyrimidine derivatives reported that compounds with cyclopentyl substitutions exhibited higher cytotoxicity against Caco-2 cells compared to those without cyclopentyl groups. The study highlighted a significant decrease in cell viability, emphasizing the importance of structural modifications in enhancing anticancer efficacy .
  • Antimicrobial Evaluation : In vitro studies have shown that pyrimidine derivatives including this compound displayed effective antimicrobial activity against various pathogens, suggesting potential applications in treating infections caused by resistant strains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.